Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a piperazine ring with a tert-butyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is widely used in scientific research due to its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs. Additionally, it is used in the study of enzyme inhibitors and receptor modulators .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate:
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical and biological properties.
Properties
Molecular Formula |
C17H24F3N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-13(21)10-14(12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3 |
InChI Key |
XRNROFUVYOTDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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